1-(2-Fluoroethyl)-1H-pyrazole-5-carbaldehyde
Description
1-(2-Fluoroethyl)-1H-pyrazole-5-carbaldehyde is a fluorinated pyrazole derivative with the molecular formula C₇H₆F₄N₂O and a molecular weight of 210.13 g/mol . The compound features a pyrazole core substituted with a 2-fluoroethyl group at the N1 position and a formyl (carbaldehyde) group at the C5 position. It is reported to have a purity of ≥95% and was previously available as a research chemical, though it is currently listed as discontinued . Its structural uniqueness lies in the electron-withdrawing fluoroethyl group, which may enhance metabolic stability and influence reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-(2-fluoroethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c7-2-4-9-6(5-10)1-3-8-9/h1,3,5H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKZXGFPUBBKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239582 | |
| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(2-fluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429417-53-7 | |
| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(2-fluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429417-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(2-fluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole-5-carbaldehyde with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-Fluoroethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-(2-Fluoroethyl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Fluoroethyl)-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity due to its electronic properties.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Synthesis: The ethoxyethyl-protected derivatives (e.g., 1-(1-Ethoxyethyl)-1H-pyrazole-5-carbaldehyde) are synthesized via Sonogashira cross-coupling or iodination reactions with yields ranging from 72–84.3% . The ethoxyethyl group is sensitive to acidic conditions, requiring careful handling during purification to prevent migration or deprotection . The 2-fluoroethyl group in the target compound may offer greater stability under similar conditions due to fluorine’s strong C-F bond.
Bulky substituents like phenoxy or bromophenyl groups (e.g., in 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) may sterically hinder reactions at the aldehyde position, reducing reactivity .
Key Observations:
Biological Activity: Pyrazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl, halogenated aryl) often exhibit enhanced bioactivity. For example, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde shows antibacterial properties, likely due to the phenoxy group’s ability to interact with bacterial targets . The lack of antitumor activity in 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde highlights the importance of substituent positioning; bulky groups may reduce membrane permeability .
Functional Group Impact :
- The aldehyde group in 1-(2-Fluoroethyl)-1H-pyrazole-5-carbaldehyde serves as a versatile handle for further derivatization (e.g., condensation reactions to form hydrazones or Schiff bases), a feature shared with analogs like 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-5-carbaldehyde .
Stability and Industrial Relevance
- Ethoxyethyl vs. Fluoroethyl Protecting Groups : Ethoxyethyl-protected pyrazoles require stringent pH control during synthesis, whereas the 2-fluoroethyl group’s stability may simplify large-scale production .
- Market Availability : Both this compound and its ethoxyethyl analog are discontinued, suggesting niche research applications or challenges in scalability .
Biological Activity
1-(2-Fluoroethyl)-1H-pyrazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.
- Chemical Name: this compound
- CAS Number: 1429417-53-7
- Molecular Formula: C6H6FN3O
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with a pyrazole nucleus showed activity against various bacterial strains, including E. coli and S. aureus . The presence of the fluorinated ethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its efficacy.
Anti-inflammatory Properties
The pyrazole scaffold is known for its anti-inflammatory effects. Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . In vitro studies suggest that this compound could inhibit these cytokines, making it a candidate for further development in inflammatory disease treatments.
Anticancer Potential
Several studies have highlighted the anticancer potential of pyrazoles. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation . The mechanism often involves modulation of signaling pathways critical for cancer cell survival and proliferation.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Modulation: It may act on various receptors involved in inflammation and cancer progression, thereby exerting therapeutic effects.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
